molecular formula C20H25ClN4O2 B2815822 N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226435-17-1

N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2815822
CAS No.: 1226435-17-1
M. Wt: 388.9
InChI Key: ZTZUNRILNFYZHP-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 3-methylpiperidin-1-yl group at position 2 and a methoxy group at position 4. Its molecular formula is C₂₁H₂₄ClN₄O₂ (assuming a structure analogous to ), with a molecular weight of approximately 408.9 g/mol.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-14-4-3-9-25(12-14)20-23-15(2)10-19(24-20)27-13-18(26)22-11-16-5-7-17(21)8-6-16/h5-8,10,14H,3-4,9,11-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZUNRILNFYZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:

    Formation of the pyrimidinyl intermediate: This step could involve the reaction of appropriate starting materials under specific conditions to form the pyrimidinyl core.

    Introduction of the piperidinyl group: The piperidinyl group can be introduced through nucleophilic substitution or other suitable reactions.

    Attachment of the chlorobenzyl group: The chlorobenzyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the final acetamide: The final step involves the formation of the acetamide bond, possibly through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or organometallic reagents can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Property Comparison

Compound Name Aromatic Substituent Pyrimidine Substituent Molecular Weight (g/mol) Key Property Differences
Target Compound 4-chlorobenzyl 3-methylpiperidin-1-yl ~408.9 Balanced lipophilicity
N-(5-chloro-2-methylphenyl)-... () 5-chloro-2-methylphenyl 3-methylpiperidin-1-yl 388.9 Reduced steric hindrance
N-(4-bromophenyl)-... () 4-bromophenyl 3-methylpiperidin-1-yl ~435.3 Increased lipophilicity, lower solubility
NUCC-0200590 () 4-chlorobenzyl Biphenyl with piperazine ~500+ Enhanced target interaction, solubility
Sulfur Analog () 4-chlorobenzyl 4-(trifluoromethyl)phenyl ~464.9 Altered metabolic pathways

Biological Activity

N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C20_{20}H25_{25}ClN4_{4}O2_{2}
  • Molecular Weight: 388.9 g/mol
  • CAS Number: 1226435-17-1

The compound features a complex structure that includes a chlorobenzyl group, a piperidine moiety, and a pyrimidine derivative, which may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyrimidine have shown efficacy against Mycobacterium tuberculosis, with some compounds demonstrating IC50_{50} values as low as 1.35 μM . This suggests that the compound may have potential applications in treating tuberculosis.

Antitumor Activity

Research on related pyrazole derivatives has revealed notable antitumor activities, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. These studies indicate that certain structural modifications can enhance cytotoxic effects, potentially offering insights into the design of new anticancer agents . The presence of chlorine substituents has been associated with increased activity, which may also be relevant for this compound.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various signaling pathways within cells. This is supported by findings from docking studies that reveal favorable interactions with target proteins.

Synthesis and Biological Evaluation

A series of studies have focused on synthesizing derivatives of similar compounds and evaluating their biological activities. For instance, a study designed several substituted benzamide derivatives and tested them for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active compounds showed IC90_{90} values ranging from 3.73 to 4.00 μM, indicating strong potential for further development in anti-tubercular therapy .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using human embryonic kidney (HEK-293) cells to evaluate the safety profile of these compounds. The results indicated that many active compounds were non-toxic at effective concentrations, suggesting a favorable therapeutic index for further clinical development .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant activity against Mycobacterium tuberculosis
AntitumorNotable cytotoxic effects against breast cancer cell lines
CytotoxicityNon-toxic to HEK-293 cells at effective concentrations
MechanismInteraction with molecular targets influencing enzyme/receptor activity

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